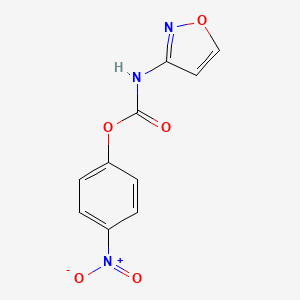

4-Nitrophenyl isoxazol-3-ylcarbamate

Description

Contextualization within Heterocyclic Chemistry and Carbamate (B1207046) Research

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form the backbone of a vast portion of organic and medicinal chemistry. nih.govmdpi.com Among these, five-membered aromatic rings with nitrogen and oxygen atoms, such as isoxazole (B147169), are of paramount importance. mdpi.comigi-global.com The isoxazole ring is a versatile scaffold found in numerous biologically active molecules and approved pharmaceutical agents, valued for its unique structural and electronic properties. bohrium.comdaneshyari.comresearchgate.net Its inclusion in a molecule's design can enhance physicochemical properties and lead to improved efficacy and pharmacokinetics. daneshyari.comnih.gov

Concurrently, the carbamate functional group (a hybrid of an amide and an ester) is a critical structural motif in modern drug design and organic synthesis. nih.gov Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of the peptide bond, allowing them to permeate cell membranes and interact with biological targets. nih.govacs.org This functionality is integral to a range of therapeutic agents, including cholinesterase inhibitors, and is also widely employed in prodrug strategies and as protecting groups in chemical synthesis. nih.govacs.org

The compound 4-Nitrophenyl isoxazol-3-ylcarbamate emerges from the deliberate fusion of these two key chemical entities. It combines the pharmacologically significant isoxazole core with a carbamate linker, creating a molecule that is intrinsically interesting to researchers. This structure suggests a role as an intermediate for creating a diverse library of isoxazole derivatives for biological screening and drug discovery endeavors.

Historical Development of Isoxazole and 4-Nitrophenyl Moieties in Academic Endeavors

The study of isoxazole chemistry has been a fruitful area of research for many decades. nih.gov The inherent biological potential of the isoxazole ring has driven continuous innovation in synthetic methodologies to produce a wide array of derivatives. nih.govrsc.org These efforts have established isoxazoles as privileged structures in medicinal chemistry, with research demonstrating their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. bohrium.comnih.govrsc.org The development of multi-component reactions and cycloaddition strategies has significantly expanded the accessibility and structural diversity of isoxazole-containing compounds. nih.gov

The 4-nitrophenyl moiety, particularly when part of a carbonate or carbamate, has a well-established history as a valuable tool in organic synthesis. emerginginvestigators.orgnih.gov Its utility stems from the fact that 4-nitrophenol (B140041) is an excellent leaving group. emerginginvestigators.org This property allows for the smooth transfer of the acyl or carbamoyl (B1232498) group to nucleophiles like amines and alcohols under relatively mild conditions. nih.govemerginginvestigators.org Furthermore, the release of the 4-nitrophenolate (B89219) ion during a reaction produces a distinct yellow color, enabling researchers to easily monitor the progress of the chemical transformation using UV-visible spectroscopy. emerginginvestigators.orgemerginginvestigators.org This dual function as both an activating group and a colorimetric reporter has made 4-nitrophenyl-activated esters and carbamates a staple in synthetic chemistry for decades.

Current Research Significance of this compound in Advanced Chemical Science

The contemporary significance of this compound lies primarily in its function as a specialized chemical reagent for organic synthesis and chemical biology. The molecule is designed to be an efficient "delivery agent" for the isoxazol-3-ylcarbamoyl group.

In this role, the 4-nitrophenyl group acts as a highly effective activating leaving group. When this compound reacts with a primary or secondary amine, for instance, it readily forms a new disubstituted urea (B33335) containing the isoxazole ring, while releasing 4-nitrophenol. nih.gov This type of reaction is fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. By systematically reacting the title compound with various amines or alcohols, chemists can generate a series of novel isoxazole derivatives and test their biological activities, for example, as potential enzyme inhibitors. espublisher.com

The carbamate linkage provides stability to the reagent while the isoxazole moiety serves as the core pharmacophore intended for incorporation into new molecular designs. The combination of these features in a single molecule makes this compound a valuable tool for accelerating the discovery of new bioactive compounds. bohrium.comresearchgate.net

Interactive Data Table: Properties of Constituent Moieties

| Moiety | Key Characteristics | Primary Role in Compound |

| Isoxazole | Five-membered aromatic heterocycle; contains adjacent nitrogen and oxygen atoms; known pharmacophore with a wide range of biological activities (e.g., anticancer, antimicrobial). nih.govbohrium.comrsc.org | The core bioactive scaffold intended for transfer to other molecules. |

| Carbamate | A functional group that is a hybrid of an ester and an amide; chemically stable; can act as a peptide bond mimic. nih.govacs.org | Serves as a stable linker connecting the isoxazole ring to the leaving group. |

| 4-Nitrophenyl | An electron-withdrawing aromatic group; forms a good leaving group (4-nitrophenoxide) upon nucleophilic attack. emerginginvestigators.orgemerginginvestigators.org | Functions as an activating group to facilitate the carbamoyl transfer reaction and allows for spectrophotometric monitoring. emerginginvestigators.org |

Properties

Molecular Formula |

C10H7N3O5 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

(4-nitrophenyl) N-(1,2-oxazol-3-yl)carbamate |

InChI |

InChI=1S/C10H7N3O5/c14-10(11-9-5-6-17-12-9)18-8-3-1-7(2-4-8)13(15)16/h1-6H,(H,11,12,14) |

InChI Key |

NXYUTXZSBCKAHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NOC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrophenyl Isoxazol 3 Ylcarbamate and Derivatives

Direct Synthesis Routes for 4-Nitrophenyl Isoxazol-3-ylcarbamate

The direct synthesis of this compound typically involves the formation of the carbamate (B1207046) linkage between a 3-aminoisoxazole (B106053) scaffold and a 4-nitrophenyl chloroformate precursor.

Classical Reaction Pathways (e.g., reaction of 3-amino isoxazole (B147169) with p-nitrophenyl chloroformate)

The most common and classical method for the synthesis of this compound is the reaction of 3-aminoisoxazole with p-nitrophenyl chloroformate. This reaction is a nucleophilic acyl substitution where the amino group of the isoxazole attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving 3-aminoisoxazole in a suitable organic solvent, such as dichloromethane, and adding a base, like pyridine (B92270) or triethylamine. The mixture is cooled, and a solution of p-nitrophenyl chloroformate is added dropwise. After the addition, the reaction is typically allowed to warm to room temperature and stirred until completion. The product can then be isolated and purified using standard techniques like washing with aqueous solutions to remove the base and byproducts, followed by drying and evaporation of the solvent. nih.gov

Methodological Optimizations and Yield Enhancement Strategies

Several factors can be optimized to enhance the yield and purity of this compound. The choice of base, solvent, and reaction temperature can significantly impact the outcome of the synthesis. For instance, very low temperatures may be necessary to achieve high yields in some cases. google.com

| Parameter | Options | Considerations for Optimization |

| Activating Agent | p-Nitrophenyl chloroformate, bis(4-nitrophenyl)carbonate | p-Nitrophenyl chloroformate is highly reactive but can be sensitive to moisture. Bis(4-nitrophenyl)carbonate is more stable but may require higher temperatures or longer reaction times. google.com |

| Base | Pyridine, Triethylamine, Sodium Carbonate | The basicity and nucleophilicity of the base can influence the reaction rate and the formation of side products. A non-nucleophilic base is often preferred to avoid reaction with the chloroformate. researchgate.net |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetone | The polarity and solubility of the reactants in the chosen solvent will affect the reaction kinetics. Anhydrous conditions are crucial when using p-nitrophenyl chloroformate. google.com |

| Temperature | -78 °C to reflux | Lower temperatures can improve selectivity and reduce the formation of byproducts, while higher temperatures can increase the reaction rate. google.com |

Precursor Synthesis and Advanced Functionalization Strategies for Isoxazolyl Carbamates

An alternative to the direct synthesis is a multi-step approach that involves the synthesis of a substituted isoxazole scaffold followed by the introduction of the 4-nitrophenyl carbamate group.

Synthesis of Substituted Isoxazole Scaffolds

A variety of methods are available for the synthesis of substituted 3-aminoisoxazole precursors. The choice of method depends on the desired substitution pattern on the isoxazole ring.

| Synthetic Route | Starting Materials | Reagents and Conditions | Description |

| From β-ketonitriles | β-ketonitrile | Hydroxylamine, aqueous ethanol | A straightforward method for the synthesis of 3-aminoisoxazoles. nih.gov |

| From propiolonitrile derivatives | Propiolonitrile derivative | Hydroxylamine, alkali metal hydroxide | Yields 3-aminoisoxazole derivatives in high yield. scispec.co.th |

| From 3-bromoisoxazolines | 3-Bromoisoxazoline | Amine, base, then oxidation | A two-step procedure to afford 3-amino-5-substituted-isoxazoles. researchgate.net |

Strategic Introduction of the 4-Nitrophenyl Group

The 4-nitrophenyl group is a key functionality that can be introduced strategically onto the isoxazole precursor. The most common reagents for this purpose are 4-nitrophenyl chloroformate and bis(4-nitrophenyl)carbonate.

The use of 4-nitrophenyl chloroformate is a highly efficient method for the formation of the carbamate linkage. researchgate.net The reaction is typically fast and proceeds under mild conditions. However, 4-nitrophenyl chloroformate is sensitive to moisture and requires careful handling.

Bis(4-nitrophenyl)carbonate offers an alternative with improved stability. While it may require more forcing conditions, such as higher temperatures, it can be advantageous in situations where the handling of the more reactive chloroformate is problematic. google.com The choice between these two reagents will depend on the specific substrate and the desired reaction conditions.

Derivatization Strategies for Structural Diversification of this compound

The structural diversification of this compound can be achieved through various derivatization strategies. These strategies can target the carbamate nitrogen, the isoxazole ring, or involve the displacement of the 4-nitrophenoxy group.

| Derivatization Strategy | Description | Potential Reagents/Conditions |

| N-Alkylation/N-Arylation | Introduction of substituents on the carbamate nitrogen. This would likely be performed on the 3-aminoisoxazole precursor before the formation of the carbamate. | Alkyl halides, aryl halides, various catalysts (e.g., palladium, copper). researchgate.netrsc.org |

| Modification of the Isoxazole Ring | Functionalization of the isoxazole ring at available positions (e.g., C4 or C5). The stability of the carbamate group under the reaction conditions must be considered. | Electrophilic or nucleophilic substitution, cross-coupling reactions. organic-chemistry.org |

| Displacement of the 4-Nitrophenoxy Group | The 4-nitrophenoxy group is a good leaving group, allowing for the conversion of the carbamate to other functionalities, such as ureas, by reaction with amines. nih.gov | Primary or secondary amines. |

| Reduction of the Nitro Group | The nitro group on the phenyl ring can be reduced to an amino group, which can then be further functionalized. | Reducing agents such as Zn/HOAc. rsc.org |

These derivatization strategies allow for the generation of a library of compounds with diverse structural features, which is crucial for exploring their potential applications.

Chemical Transformations at the Carbamate Linkage

The carbamate linkage is a key functional group in this compound, and its reactivity is central to the molecule's chemical behavior. The 4-nitrophenyl group serves as an effective leaving group, making the carbamate's carbonyl carbon susceptible to nucleophilic attack. This characteristic is often exploited in cleavage reactions.

Under mild basic conditions, the carbamate can undergo hydrolysis, which cleaves the ester bond and releases the highly colored 4-nitrophenolate (B89219) ion, a process that can be monitored spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org This base lability is a designed feature when the moiety is used as a protecting group in organic synthesis. emerginginvestigators.org The reaction proceeds via nucleophilic addition to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, expelling the 4-nitrophenoxide. nih.gov

Beyond hydrolysis, other transformations at this site include:

Aminolysis: Reaction with primary or secondary amines can displace the 4-nitrophenoxide to form substituted ureas.

Thionation: Replacing the carbonyl oxygen with sulfur to create a thiocarbamate significantly alters the electrophilicity of the central carbon. This modification generally results in decreased reactivity towards strongly basic amines but can alter reaction mechanisms and intermediate stability. nih.gov

These transformations highlight the versatility of the carbamate linkage as a reactive site for further functionalization.

Systematic Substituent Effects on the Isoxazole Ring for Modulated Reactivity

The electronic properties of the isoxazole ring can be systematically altered by introducing various substituents, thereby modulating the reactivity of the entire molecule, including the carbamate linkage. The isoxazole ring itself is an electron-deficient heterocycle. The placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the 4- or 5-positions can either amplify or attenuate this effect.

Electron-Withdrawing Groups (EWGs): Attaching a potent EWG, such as a nitro (-NO₂) group, to the isoxazole ring significantly decreases its electron density. This modification enhances the ring's susceptibility to nucleophilic attack. rsc.org It also reduces the basicity and nucleophilicity of the carbamate nitrogen, which can influence the stability and reactivity of the carbamate bond.

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like alkyl (-R) or alkoxy (-OR) groups increases the electron density of the isoxazole ring. This can enhance the stability of the carbamate linkage by increasing electron density around the nitrogen atom.

Steric Effects: Large, bulky substituents placed near the carbamate linkage can sterically hinder the approach of nucleophiles, thereby slowing down reaction rates at the carbonyl carbon. nsf.gov

The following table outlines the predicted effects of various substituents on the reactivity of the carbamate.

| Substituent on Isoxazole Ring | Position | Electronic Effect | Predicted Impact on Carbamate Hydrolysis Rate |

| -NO₂ | 5 | Strong Electron-Withdrawing | Decrease (due to reduced N nucleophilicity) |

| -Cl | 4 | Inductive Electron-Withdrawing | Minor Decrease |

| -CH₃ | 5 | Weak Electron-Donating | Minor Increase |

| -OCH₃ | 5 | Strong Electron-Donating | Increase |

| -C(CH₃)₃ | 4 | Steric Hindrance | Decrease |

Modifications of the 4-Nitrophenyl Moiety for Electronic and Steric Influence

The 4-nitrophenyl group is not merely a passive component; its structure is critical for influencing the reactivity of the carbamate. Its primary function is to act as a good leaving group, facilitated by the electron-withdrawing nitro group which stabilizes the resulting phenoxide anion. emerginginvestigators.org

Modifying this phenyl ring allows for precise control over the carbamate's lability:

Electronic Effects: The rate of cleavage is highly dependent on the electronic nature of substituents on the phenyl ring. Adding further electron-withdrawing groups (e.g., a second nitro group to form a 2,4-dinitrophenyl derivative) enhances the stability of the leaving group, thereby accelerating the rate of fragmentation and hydrolysis. researchgate.net Conversely, adding electron-donating substituents (e.g., methoxy) decreases the leaving group's stability and slows the cleavage rate. researchgate.net This principle is fundamental in the design of prodrugs, where the rate of release of an active compound can be tuned by such substitutions. researchgate.net

Steric Effects: Introducing bulky substituents on the phenyl ring, particularly at the ortho positions (adjacent to the oxygen atom), can sterically hinder the interaction of the carbamate with nucleophiles or enzymes, although the electronic effect is typically more dominant in controlling the leaving group's ability.

The table below illustrates how different substituents on the phenyl ring could influence the carbamate's reactivity.

| Substituent on Phenyl Ring | Position | Electronic Influence | Predicted Impact on Carbamate Lability |

| -NO₂ | 2 (in addition to 4) | Increases electron withdrawal | Increased |

| -CN | 4 (replacing -NO₂) | Strong electron withdrawal | Similar or slightly decreased |

| -H | 4 (replacing -NO₂) | Neutral | Significantly Decreased |

| -OCH₃ | 4 (replacing -NO₂) | Electron-donating | Drastically Decreased |

Emerging Synthetic Techniques and Green Chemistry Principles in Isoxazolyl Carbamate Synthesis

Traditional synthetic methods for isoxazole derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous organic solvents. mdpi.comscilit.com In response, modern synthetic chemistry has shifted towards more sustainable and efficient "green" methodologies. These principles are increasingly being applied to the synthesis of isoxazole-containing compounds.

Emerging techniques applicable to the synthesis of the isoxazole core of the target molecule include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for synthesizing isoxazole scaffolds. mdpi.com The use of ultrasonic irradiation can dramatically accelerate reaction rates, improve yields, and reduce energy consumption by facilitating more efficient energy transfer. mdpi.comscilit.com This method often allows for reactions to occur under milder conditions and can minimize the formation of byproducts. scilit.com

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that can significantly shorten reaction times, often from hours to minutes. It promotes clean reactions with high yields and is well-suited for high-throughput synthesis. bohrium.com

Solvent-Free and Aqueous Media Reactions: A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. bohrium.com Syntheses of isoxazole derivatives have been successfully developed using water as a benign solvent or under solvent-free "grindstone" conditions, where reactants are ground together. bohrium.comnih.govresearchgate.net Some methods even utilize natural energy sources like sunlight to drive reactions in water. semnan.ac.ir

Use of Green Catalysts: There is a growing trend towards using environmentally friendly catalysts, such as those derived from agro-waste (e.g., water extract of orange fruit peel ash), to promote the synthesis of isoxazoles. nih.gov These catalysts are often inexpensive, readily available, and biodegradable.

The following table provides a comparative overview of traditional versus green synthetic approaches for isoxazole synthesis.

| Parameter | Traditional Method | Green/Emerging Method |

| Energy Source | Conventional heating (oil bath) | Ultrasound, Microwave, Sunlight mdpi.comsemnan.ac.ir |

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Glycerol, or Solvent-Free bohrium.comnih.gov |

| Reaction Time | Often several hours to days | Minutes to a few hours scilit.comsemnan.ac.ir |

| Catalyst | Often requires toxic or heavy metal catalysts | Agro-waste based, benign catalysts bohrium.comnih.gov |

| Yield | Variable, often moderate | Generally high to excellent nih.govsemnan.ac.ir |

| Work-up | Often requires extensive purification | Simpler, with easier product isolation nih.gov |

These modern techniques represent a significant step forward, aligning the synthesis of complex molecules like this compound with the principles of sustainability and efficiency.

Applications in Advanced Chemical and Material Systems

Role in Agricultural Chemical Development and Crop Science

The isoxazole (B147169) and carbamate (B1207046) moieties are well-established pharmacophores in the design of agrochemicals. The integration of these into a single molecule, such as 4-Nitrophenyl isoxazol-3-ylcarbamate, offers potential for the development of novel and effective crop protection agents.

Design of Targeted Agrochemicals (e.g., Herbicides, Pesticides)

The isoxazole ring is a core component of several commercial herbicides. wikipedia.org Herbicides containing the isoxazole functional group are known to act as pigment inhibitors in plants. umn.edu Furthermore, the carbamate group is a well-known feature in a major class of insecticides that act by inhibiting the enzyme acetylcholinesterase. nih.govnih.gov

Research into isoxazol-3-yl carbamates has demonstrated their potential as potent mosquitocides. nih.gov A study investigating isoxazol-3-yl dimethylcarbamates revealed excellent contact toxicity against both susceptible and resistant strains of the malaria vector mosquito, Anopheles gambiae. nih.gov This suggests that the isoxazol-3-yl carbamate scaffold is a promising lead for the development of new insecticides to combat resistance. nih.gov While this study focused on dimethylcarbamates, it highlights the potential of the broader class of isoxazol-3-yl carbamates, including the 4-nitrophenyl derivative, in pesticide research.

| Compound Class | Target Organism | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| Isoxazol-3-yl dimethylcarbamates | Anopheles gambiae (malaria mosquito) | Acetylcholinesterase (AChE) inhibition | Excellent contact toxicity to wild-type and resistant strains. | nih.gov |

Investigation of Mechanisms of Action in Plant Biochemical Systems

The herbicidal action of isoxazole-based compounds is often attributed to the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of carotenoid pigments. umn.edu Inhibition of this enzyme leads to the bleaching of new growth in susceptible plants as chlorophyll (B73375) is degraded in the absence of protective carotenoids. umn.eduwssa.net

In the context of insecticides, the mechanism of carbamates involves the inhibition of acetylcholinesterase (AChE). researchgate.net This enzyme is crucial for the termination of nerve impulses in insects. Carbamates act as "pseudo-irreversible" inhibitors by carbamylating a serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect. nih.govresearchgate.net The isoxazol-3-yl carbamates have been specifically shown to be effective inhibitors of insect AChE. nih.gov

Contribution to Material Science Innovations

The carbamate linkage and the aromatic nature of the isoxazole and nitrophenyl rings suggest potential applications for this compound in the development of advanced materials, including polymers and coatings.

Integration into Polymer and Coating Formulations for Enhanced Performance

Carbamate-functional polymers are utilized in a variety of curable coating compositions, particularly for automotive topcoats. paint.org These polymers offer outstanding resistance to environmental etching, scratching, and UV exposure. paint.org The incorporation of carbamate functionality into polymers can improve adhesion between coating layers. google.com While direct integration of this compound into polymers is not widely documented, its structure suggests it could serve as a monomer or an additive in polymer formulations. The carbamate group provides a reactive site for cross-linking, which is essential for the curing of coatings. epo.org

| Property | Benefit in Coatings | Reference |

|---|---|---|

| Environmental Etch Resistance | Protects against acid rain and other environmental pollutants. | paint.org |

| Scratch and Mar Resistance | Maintains the aesthetic quality of the coating. | paint.org |

| Improved Intercoat Adhesion | Enhances the durability of multi-layer coating systems. | google.com |

Exploration of Electronic Property Enhancement in Advanced Materials

Isoxazole derivatives have been investigated for their potential in electronic materials. mdpi.com The electron-rich nature of the isoxazole ring can be exploited in the design of materials with specific electronic properties. nih.gov Electrochemical studies of some isoxazole derivatives have shown that they can undergo one-electron oxidation, indicating their potential use in redox-active materials. bohrium.com The presence of the nitro group, a strong electron-withdrawing group, in this compound would significantly influence the electronic properties of any material it is incorporated into.

Utility as Versatile Synthetic Building Blocks in Complex Organic Synthesis

The chemical structure of this compound makes it a valuable intermediate in organic synthesis. Both the isoxazole ring and the 4-nitrophenyl carbamate moiety can participate in a variety of chemical transformations.

The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netmdpi.comorganic-chemistry.orgnih.govnih.gov This method allows for the construction of the isoxazole core with a variety of substituents. nih.gov Once formed, the isoxazole ring can serve as a precursor to other functional groups through ring-opening reactions. mdpi.com

The 4-nitrophenyl carbamate group is a well-established activating group in organic synthesis. emerginginvestigators.org The 4-nitrophenoxy group is a good leaving group, facilitating the reaction of the carbamate with nucleophiles, such as amines, to form ureas. researchgate.netresearchgate.net This reactivity makes 4-nitrophenyl carbamates useful synthons for the introduction of the carbamoyl (B1232498) group in the synthesis of more complex molecules. emerginginvestigators.org

| Moiety | Reaction Type | Application | Reference |

|---|---|---|---|

| Isoxazole | [3+2] Cycloaddition | Synthesis of the isoxazole ring. | researchgate.netmdpi.comorganic-chemistry.org |

| Isoxazole | Reductive Ring-Opening | Formation of β-enaminones and other functional groups. | mdpi.com |

| 4-Nitrophenyl Carbamate | Nucleophilic Acyl Substitution | Synthesis of ureas and other carbamoyl derivatives. | emerginginvestigators.orgresearchgate.netresearchgate.net |

Facilitation of Novel Complex Molecular Architectures

While direct literature specifically detailing the use of this compound in the construction of complex molecular architectures is limited, the known reactivity of its constituent functional groups allows for informed postulation of its synthetic utility. The 4-nitrophenyl carbamate moiety is a well-established activating group, rendering the carbonyl carbon susceptible to nucleophilic attack. This reactivity is instrumental in the formation of urea (B33335) and carbamate linkages, which are integral components of many supramolecular structures and polymers.

The isoxazole ring itself provides a rigid scaffold that can direct the spatial orientation of appended functional groups. The synthesis of various isoxazole derivatives is a cornerstone of modern medicinal and materials chemistry, with applications ranging from liquid crystals to organic light-emitting diodes. The weak N-O bond within the isoxazole ring can also be cleaved under specific reductive conditions, offering a pathway to linear structures with diverse functionalities, further expanding its utility in creating complex molecular frameworks.

A plausible synthetic route to this compound involves the reaction of an isoxazol-3-yl carbonyl azide (B81097) with 4-nitrophenol (B140041). This method is analogous to the synthesis of other aryl (1,2-azol-3-yl)carbamates, which have been utilized as precursors for compounds with antitumor activity. researchgate.net

The general synthetic importance of the isoxazole ring is highlighted by its presence in numerous biologically active compounds and its utility as a synthon in organic synthesis. nih.govijpca.orgrsc.org The development of novel synthetic strategies for isoxazole derivatives continues to be an active area of research, underscoring their importance in constructing complex molecules. nih.gov

Intermediates in the Synthesis of Diverse Pharmaceutical Agents

Research into isoxazol-3-yl carbamates has revealed their potential as acetylcholinesterase inhibitors, a class of drugs used to treat Alzheimer's disease and other neurological conditions. nih.gov This highlights the potential for derivatives of this compound to be explored for similar activities.

Furthermore, a United States patent application discloses a compound structurally similar to this compound, specifically a [5-(4-nitrophenyl)-4-isoxazolyl]carbamate, as a novel isoxazole compound with potential therapeutic applications. google.com This underscores the interest in this class of compounds within the pharmaceutical industry. The synthesis of related isoxazolyl- and isothiazolylcarbamides has also been shown to yield compounds with significant antitumor activity. researchgate.net

The general approach of utilizing isoxazole-containing building blocks in drug discovery is well-established. For instance, benzo[d]isoxazol-3-yl-methanesulfonic acid is a key intermediate in the preparation of the anticonvulsant drug zonisamide. google.com The versatility of the isoxazole ring allows for its incorporation into a diverse range of molecular frameworks, leading to compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govgoogle.compatsnap.com

Computational Approaches in the Study of 4 Nitrophenyl Isoxazol 3 Ylcarbamate

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as 4-Nitrophenyl isoxazol-3-ylcarbamate, might interact with a biological target, typically a protein or enzyme. Molecular docking places the ligand into the binding site of a receptor and evaluates the feasibility and strength of the interaction. This process helps in understanding the binding mechanism and can be a crucial step in drug discovery.

A primary goal of molecular docking is to predict the most stable binding orientation, or "pose," of a ligand within a target's active site. Alongside the pose, docking algorithms calculate a scoring function to estimate the binding affinity, which is often represented as a negative value in kcal/mol; a lower score generally indicates a more favorable interaction.

Table 1: Illustrative Docking Scores and Interactions for Isoxazole (B147169) Derivatives Against Various Targets This table presents example data from studies on related isoxazole compounds to illustrate the outputs of molecular docking analyses.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Phenyl-isoxazole-carboxamide | COX-2 | Not specified (IC50 = 13 nM) | Not specified | |

| Pyrazole-isoxazole Derivative | DHFR (1KMS) | High Fitness Scores | Not specified | |

| 1,3,4-Oxadiazole Derivatives | GABA-A (4COF) | -66.3 to -102.6 (MolDock Score) | Glu52, Ser51, Val53 |

Virtual high-throughput screening (vHTS) is a computational strategy that uses docking to rapidly screen vast libraries of chemical compounds against a specific biological target. This approach allows researchers to prioritize a smaller, more manageable number of promising candidates for subsequent experimental testing, saving significant time and resources.

The process involves docking millions of virtual compounds and ranking them based on their predicted binding affinities. For example, a vHTS campaign of the ChemBridge library, containing approximately 750,000 compounds, was used to identify novel inhibitors for the EGFR kinase. Similarly, vHTS has been employed to screen databases of purchasable compounds to discover new potential inhibitors for targets like the BLK tyrosine kinase. This methodology could be applied to screen libraries for compounds with a this compound scaffold to identify potential new biological activities.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of all atoms in a system over time, providing critical information about the stability and conformational flexibility of the protein-ligand complex.

Following a docking study, MD simulations are often performed on the predicted best-scoring pose to validate its stability. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD plot over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. For instance, a simulation study of a potential inhibitor for the bacterial CTX-M-15 enzyme showed that the complex reached equilibrium after approximately 26 ns and remained stable for the duration of the 102 ns simulation, confirming a stable binding interaction. MD simulations can also reveal changes in the protein's dynamicity upon ligand binding, offering deeper insights into the mechanism of action.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods provide a detailed understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. Calculations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to achieve a balance of accuracy and computational cost.

From quantum chemical calculations, several electronic descriptors can be derived to predict a molecule's behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical stability and reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. MEP maps use a color scale to indicate regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This information is crucial for understanding intermolecular interactions, including hydrogen bonding.

Table 2: Example of Calculated Quantum Chemical Parameters for a Nitrophenyl-Containing Compound This table shows representative data for 4-nitrophenylisocyanate, calculated at the B3LYP/6– 311++G (d, p) level, to illustrate the outputs of quantum chemical analyses.

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| HOMO Energy | -8.109 | eV | |

| LUMO Energy | -3.593 | eV | |

| HOMO-LUMO Energy Gap | 4.516 | eV |

Quantum chemical methods are also used to study the three-dimensional structure of molecules in detail. By performing geometry optimization, researchers can predict the most stable conformation (the lowest energy arrangement of atoms). The calculated geometric parameters, such as bond lengths and angles, can be compared with experimental data if available.

Furthermore, these calculations can determine the relative energies of different conformers or tautomers. Tautomers are isomers that differ in the position of a proton and a double bond. For a molecule like this compound, it is important to know which tautomeric form is most stable under physiological conditions, as this can significantly affect its ability to bind to a biological target. Computational methods can predict the energy difference between potential tautomers, helping to identify the most likely bioactive form. For example, computational studies have been used to determine whether histidine residues in a protein active site are more stable in their neutral or zwitterionic form upon ligand binding.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling of this compound. While research exists for broader categories of related compounds, such as isoxazole derivatives and nitrophenyl carbamates, this particular molecule has not been the subject of dedicated computational analysis in published literature.

Cheminformatics tools are frequently employed to calculate molecular descriptors that are essential for QSAR studies. These descriptors quantify various aspects of a molecule's structure and properties, which can then be correlated with its biological activity. For a hypothetical QSAR study of this compound, a range of descriptors would be calculated. These typically fall into several categories:

1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These require a 3D conformation of the molecule and describe its shape, size, and electronic properties, such as molecular surface area and volume.

For instance, a general QSAR study on a series of isoxazole derivatives might explore the relationship between these descriptors and a specific biological activity, such as anti-inflammatory or antimicrobial effects. nih.gov Similarly, studies on carbamates have used QSAR models to predict their toxicity based on physicochemical, structural, and quantum molecular descriptors. mdpi.com

In the context of this compound, a QSAR model would aim to establish a mathematical equation linking its calculated descriptors to its activity. Such a model, once validated, could be used to predict the activity of novel, structurally similar compounds before they are synthesized, thereby streamlining the drug discovery process.

Although no specific QSAR models for this compound are available, the general approach would involve the following steps:

Data Set Collection: A series of isoxazol-3-ylcarbamate analogues with varying substituents and their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using cheminformatics software.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a predictive model.

Model Validation: The robustness and predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

The development of such a model for this compound and its analogues would provide valuable insights into the structural features that govern their biological activity.

Table of Physicochemical Properties and Molecular Descriptors

While no experimental or QSAR-specific data sets for this compound were found, the following table presents a set of computationally predicted physicochemical properties and molecular descriptors. These values are foundational for any cheminformatics or QSAR investigation.

| Property/Descriptor | Predicted Value |

| Molecular Formula | C10H7N3O5 |

| Molecular Weight | 249.18 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

| Exact Mass | 249.03857 g/mol |

| Topological Polar Surface Area | 119 Ų |

| Heavy Atom Count | 18 |

| Complexity | 413 |

Note: These values are computationally predicted and have not been experimentally verified.

Future Research Trajectories and Interdisciplinary Opportunities for 4 Nitrophenyl Isoxazol 3 Ylcarbamate

Design of Novel Analogues and Scaffolds with Enhanced Biological Profiles

The structural framework of 4-Nitrophenyl isoxazol-3-ylcarbamate offers substantial opportunities for chemical modification to enhance its biological efficacy and selectivity. Future research should systematically explore structure-activity relationships (SAR) by designing and synthesizing novel analogues. The isoxazole (B147169) ring is a popular moiety in compound design due to its unique physicochemical properties that can be fine-tuned. bohrium.com

Key areas for modification include:

The Phenyl Ring: Altering the substitution pattern on the 4-nitrophenyl group can modulate electronic properties, lipophilicity, and target-binding interactions. Replacing the nitro group with other electron-withdrawing or electron-donating groups could significantly impact biological activity.

The Carbamate (B1207046) Linker: The carbamate functional group is a critical structural motif in many bioactive compounds. nih.gov Modifications to this linker, such as altering its length or rigidity, could optimize pharmacokinetic properties.

The Isoxazole Core: While maintaining the isoxazole core, substitutions at other positions on the ring could be explored to improve potency and selectivity. ijcrt.orgnih.gov The development of fused heterocyclic systems based on the isoxazole scaffold has also proven to be a successful strategy for discovering compounds with diverse biological properties. rsc.orgresearchgate.net

| Modification Site | Proposed Substituent/Analogue | Potential Enhancement | Rationale |

|---|---|---|---|

| 4-Nitrophenyl Group | Amino, Cyano, Halogen, or Methoxy (B1213986) groups | Modulated potency, altered selectivity, improved solubility | Varying electronic and steric properties can fine-tune interactions with biological targets. nih.gov |

| Carbamate Linker | Thio-carbamate, reverse carbamate, or urea (B33335) analogues | Increased metabolic stability, altered hydrogen bonding capacity | The linker's nature affects molecular conformation and stability, influencing pharmacokinetics. |

| Isoxazole Scaffold | Introduction of alkyl or aryl groups at C4 or C5 | Enhanced binding affinity, improved target specificity | Substitutions on the heterocyclic core are known to significantly influence biological activity profiles in isoxazole derivatives. researchgate.net |

| Scaffold Hopping | Replacement of isoxazole with isoxazoline (B3343090) or pyrazole | Novel mechanisms of action, access to new intellectual property | Different five-membered heterocycles possess distinct electronic and geometric features, potentially leading to new biological targets. researchgate.net |

Exploration of New Mechanistic Pathways and Target Identification

A critical direction for future research is the elucidation of the molecular mechanisms and specific biological targets of this compound and its derivatives. Isoxazole-containing compounds have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects, by modulating various biological targets. bohrium.comresearchgate.netespublisher.com Identifying the specific pathways affected by this compound is essential for its development as a therapeutic agent or a research tool.

Future studies should employ a range of modern biological techniques:

Target Deconvolution: Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be used to identify the primary protein targets.

Pathway Analysis: Once a target is identified, transcriptomics (RNA-seq) and proteomics can reveal the downstream signaling pathways that are modulated.

Cellular Imaging: High-resolution microscopy can be used to visualize the compound's subcellular localization and its effect on cellular structures and processes, such as tubulin polymerization or apoptosis. researchgate.net

| Potential Target Class | Example Targets | Methodology for Investigation |

|---|---|---|

| Kinases | Tyrosine kinases, Serine/threonine kinases | Kinome screening, molecular docking, in vitro kinase assays |

| Heat Shock Proteins | HSP90 | Western blotting, co-immunoprecipitation, cellular thermal shift assays. bohrium.com |

| Cytoskeletal Proteins | Tubulin | Tubulin polymerization assays, immunofluorescence microscopy, cell cycle analysis. researchgate.net |

| Nucleic Acids | Telomeric DNA | Circular dichroism (CD), fluorescence spectroscopy, DNA binding assays. nih.gov |

Advanced Materials Integration and Performance Optimization

Beyond its biological potential, the isoxazole moiety is valuable in materials science for its optical and electronic properties. ingentaconnect.com Future research should explore the integration of this compound into advanced materials to create novel functional systems. The unique electronic structure of the isoxazole ring, combined with the nitroaromatic system, suggests potential applications in optics and electronics.

Potential interdisciplinary opportunities include:

Polymer Conjugates: Covalently attaching the compound to polymer backbones could lead to materials with enhanced stability, solubility, or specific functionalities for applications in biotechnology and nanotechnology. researchgate.net

Nanoparticle Formulation: Encapsulating the compound within nanoparticles or creating nano-emulgels can improve its delivery for biological applications and create new materials for sensing or imaging. nih.gov

Organic Electronics: The aromatic and heterocyclic nature of the molecule suggests it could be a building block for organic semiconductors or photochromic materials, where its properties could be tuned through chemical modification. ingentaconnect.com

| Material Type | Potential Application | Key Property of the Isoxazole Core |

|---|---|---|

| Functional Polymers | Drug-eluting coatings, biocompatible materials | Chemical stability and reactivity for conjugation. researchgate.net |

| Nanoparticles | Targeted drug delivery, biosensors | Lipophilicity for encapsulation, potential for surface functionalization. nih.gov |

| Organic Thin Films | Dye-sensitized solar cells, electrochemical probes | Optical and electronic properties, electron-rich aromatic structure. ingentaconnect.com |

Synergistic Application of Synthetic and Computational Methodologies in Discovery Pipelines

The discovery and optimization of novel compounds based on the this compound scaffold can be dramatically accelerated by integrating computational chemistry with advanced synthetic methods. mdpi.com Computer-Aided Drug Design (CADD) has become an indispensable tool for identifying promising drug candidates in a cost-effective and time-efficient manner. mdpi.comnih.gov

A synergistic pipeline would involve:

In Silico Screening: Utilizing molecular docking and molecular dynamics simulations to predict the binding affinity of virtual libraries of analogues against known or hypothesized biological targets. researchgate.netnih.gov This allows for the prioritization of compounds for synthesis.

Green Synthesis: Employing modern, environmentally friendly synthetic strategies, such as multicomponent reactions, microwave-assisted synthesis, or the use of green catalysts, to efficiently produce the prioritized compounds. rsc.orgresearchgate.netnih.gov Recent advances have focused on developing novel synthetic routes that are both efficient and sustainable. researchgate.netnih.gov

Iterative Optimization: Using experimental results to refine computational models, creating a feedback loop that improves the predictive power of the in silico tools and guides the design of next-generation compounds.

| Discovery Phase | Computational Method | Synthetic Method | Synergistic Outcome |

|---|---|---|---|

| Hit Identification | Virtual screening of compound libraries | High-throughput synthesis | Rapid identification of initial lead compounds. |

| Lead Optimization | Molecular docking, ADMET prediction, molecular dynamics | Regioselective functionalization, transition metal-catalyzed cycloadditions. rsc.orgresearchgate.net | Rational design of potent and selective analogues with favorable pharmacokinetic profiles. |

| Process Development | Reaction mechanism modeling | One-pot reactions, green chemistry approaches. nih.gov | Development of efficient, scalable, and sustainable synthetic routes. |

Bridging Fundamental Research to Applied Chemical Science Innovations

The ultimate goal of investigating this compound is to translate fundamental chemical and biological knowledge into tangible innovations. The interdisciplinary research trajectories outlined above provide a roadmap for moving from basic science to applied solutions in medicine and materials science.

The successful execution of this research will bridge fundamental knowledge to practical applications by:

Developing New Therapeutics: The design of novel analogues with well-defined mechanisms of action can lead to the development of new drugs for diseases such as cancer, infections, or inflammatory disorders. bohrium.comnih.gov

Creating Advanced Functional Materials: The integration of these molecules into polymers or nanoscale systems could yield next-generation materials for electronics, sensing, or specialized coatings. ingentaconnect.com

Innovating Discovery Platforms: By combining computational and synthetic methodologies, the research can help establish more efficient and sustainable pipelines for the discovery of new bioactive molecules and materials, a key goal in modern chemical science. mdpi.com

This comprehensive approach ensures that the exploration of this compound will not only expand our fundamental understanding of isoxazole chemistry but also contribute to significant technological and medical advancements.

Q & A

Q. How do computational methods predict reactivity trends in nitroaryl-substituted isoxazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.